![molecular formula C8H15FN2 B3040372 1-(Azetidin-3-yl)-4-fluoropiperidine CAS No. 194427-25-3](/img/structure/B3040372.png)
1-(Azetidin-3-yl)-4-fluoropiperidine
Overview
Description
1-(Azetidin-3-yl)-4-fluoropiperidine, also known as AZ-007, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. AZ-007 is a piperidine-based compound that contains a fluorine atom and an azetidine ring, which gives it unique properties and makes it a promising candidate for various pharmacological applications.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-3-yl)-4-fluoropiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. The compound has been shown to have an affinity for various receptors, including the serotonin transporter and the dopamine transporter. It has also been reported to have an inhibitory effect on the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
1-(Azetidin-3-yl)-4-fluoropiperidine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters in the brain, leading to a reduction in anxiety and depression-like behaviors in animal models. The compound has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, it has been reported to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(Azetidin-3-yl)-4-fluoropiperidine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, the compound has some limitations, including its low solubility, which can make it difficult to administer in certain experiments. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 1-(Azetidin-3-yl)-4-fluoropiperidine. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-3-yl)-4-fluoropiperidine and to optimize its synthesis and formulation for use in drug development.
Scientific Research Applications
1-(Azetidin-3-yl)-4-fluoropiperidine has been extensively studied for its potential applications in drug development. The compound has been shown to have various pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(azetidin-3-yl)-4-fluoropiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-7-1-3-11(4-2-7)8-5-10-6-8/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLDDRNDNFPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293226 | |
Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-fluoropiperidine | |
CAS RN |
194427-25-3 | |
Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194427-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Azetidinyl)-4-fluoropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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